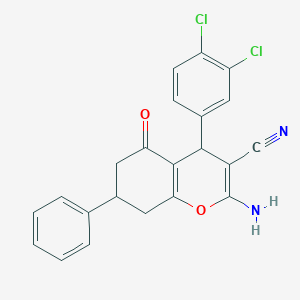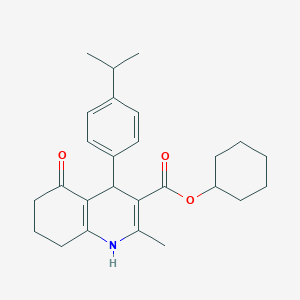![molecular formula C17H18Cl2O3 B4960702 1,2-dichloro-3-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B4960702.png)
1,2-dichloro-3-[4-(3-methoxyphenoxy)butoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-dichloro-3-[4-(3-methoxyphenoxy)butoxy]benzene is a chemical compound that belongs to the family of chlorinated aromatic hydrocarbons. It is also known as Triclosan, which is a widely used antimicrobial agent in various consumer products such as soaps, toothpaste, and cosmetics. The compound has been extensively studied for its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mechanism of Action
The mechanism of action of 1,2-dichloro-3-[4-(3-methoxyphenoxy)butoxy]benzene involves the inhibition of bacterial fatty acid synthesis. The compound targets the enoyl-acyl carrier protein reductase enzyme, which is involved in the last step of fatty acid synthesis. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing fatty acids, which are essential for their survival.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity and is generally considered safe for use in consumer products. However, there have been concerns about the potential for the compound to disrupt endocrine function. Studies have shown that the compound can bind to estrogen receptors and may have the potential to interfere with hormone signaling pathways.
Advantages and Limitations for Lab Experiments
1,2-dichloro-3-[4-(3-methoxyphenoxy)butoxy]benzene is widely used in laboratory experiments as an antimicrobial agent. The compound is easy to synthesize and is readily available. However, there are limitations to its use, as it has been shown to have potential endocrine-disrupting effects, which may affect the interpretation of experimental results.
Future Directions
There are several future directions for the study of 1,2-dichloro-3-[4-(3-methoxyphenoxy)butoxy]benzene. One area of research is the development of new antimicrobial agents that are effective against antibiotic-resistant bacteria. Another area of research is the investigation of the potential endocrine-disrupting effects of the compound and the development of safer alternatives for use in consumer products. Additionally, the compound has potential applications in the treatment of acne and other skin conditions, and further research is needed to explore these possibilities.
Synthesis Methods
The synthesis of 1,2-dichloro-3-[4-(3-methoxyphenoxy)butoxy]benzene involves the reaction of 2,4-dichlorophenol with 3-methoxyphenol in the presence of a base. The resulting product is then reacted with 1-bromo-3-chloropropane to form this compound. The compound is then purified and characterized using various analytical techniques such as NMR and IR spectroscopy.
Scientific Research Applications
1,2-dichloro-3-[4-(3-methoxyphenoxy)butoxy]benzene has been extensively studied for its antimicrobial properties. It has been shown to be effective against a wide range of bacteria, including both Gram-positive and Gram-negative bacteria. The compound has also been studied for its antifungal properties and has been shown to be effective against various fungi. In addition, this compound has been studied for its potential use in the treatment of acne, as it has been shown to inhibit the growth of Propionibacterium acnes, which is the bacteria responsible for causing acne.
properties
IUPAC Name |
1,2-dichloro-3-[4-(3-methoxyphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2O3/c1-20-13-6-4-7-14(12-13)21-10-2-3-11-22-16-9-5-8-15(18)17(16)19/h4-9,12H,2-3,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRJAVOOMBBJDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCCOC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[4-({4-[(2-chlorobenzoyl)amino]benzoyl}amino)phenyl]benzamide](/img/structure/B4960626.png)

![3-(3-chlorophenyl)-7-(3,4-difluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B4960648.png)

![8-(2,2-diphenylethyl)-1-ethyl-3-(3-methoxybenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4960663.png)
![ethyl 4-{2-[(4-bromophenyl)amino]-2-oxoethyl}-1-piperazinecarboxylate](/img/structure/B4960677.png)
![N-{1-[1-(2,4-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B4960683.png)
![N-[4-(1H-pyrazol-1-yl)phenyl]-1-(8-quinolinylmethyl)-2-piperidinecarboxamide](/img/structure/B4960685.png)
![4-[(4-hydroxy-3-methoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4960688.png)
![[6,8,9-trimethyl-4-(3-pyridinyl)-3-oxabicyclo[3.3.1]non-6-en-1-yl]methyl phenylcarbamate](/img/structure/B4960694.png)
![5-(3-chlorophenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4960700.png)

![3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B4960728.png)
![ethyl [5-(4-methoxy-3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4960730.png)